molecular formula C17H14O6 B12613565 3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one CAS No. 894807-00-2

3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one

Cat. No.: B12613565
CAS No.: 894807-00-2
M. Wt: 314.29 g/mol
InChI Key: FZQHOXHYLJVCAW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzopyran core with methoxy and hydroxy substituents, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing efficient catalytic processes to ensure high yield and purity. The use of advanced reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one include:

Uniqueness

What sets this compound apart is its unique combination of methoxy and hydroxy substituents on the benzopyran core

Properties

CAS No.

894807-00-2

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7,8-dihydroxychromen-2-one

InChI

InChI=1S/C17H14O6/c1-21-13-6-4-9(8-14(13)22-2)11-7-10-3-5-12(18)15(19)16(10)23-17(11)20/h3-8,18-19H,1-2H3

InChI Key

FZQHOXHYLJVCAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)O)OC2=O)OC

Origin of Product

United States

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